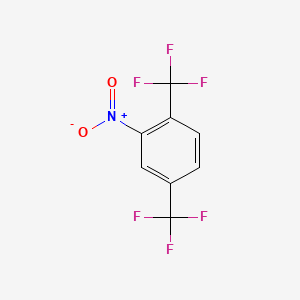

2,5-Bis(trifluoromethyl)nitrobenzene

Description

Contextualizing Nitroaromatic Compounds within Organic Synthesis and Materials Science

Nitroaromatic compounds are a class of organic molecules that have been instrumental in the advancement of organic chemistry since the 19th century. mdpi-res.com They serve as crucial building blocks and synthetic intermediates in the production of a wide array of commercial products, including pharmaceuticals, dyes, polymers, and pesticides. mdpi-res.comresearchgate.netnih.gov The versatility of these compounds stems from the nitro group's strong electron-withdrawing nature, which activates the aromatic ring for certain reactions and can be readily transformed into other functional groups, such as amines. mdpi-res.comfrontiersin.org This chemical reactivity makes nitroaromatics indispensable in constructing complex molecular architectures for both industrial and research purposes. mdpi-res.comfrontiersin.org

The Role of Trifluoromethyl Groups in Modulating Aromatic System Properties

The introduction of trifluoromethyl (-CF3) groups onto an aromatic ring dramatically alters its electronic and physical properties. mdpi.com The -CF3 group is a potent electron-withdrawing substituent, primarily through an inductive effect, which significantly lowers the electron density of the benzene (B151609) ring. vaia.comnih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution and influences the position of incoming substituents. vaia.com

Furthermore, trifluoromethyl groups enhance a molecule's lipophilicity (its ability to dissolve in fats and oils) and metabolic stability. mdpi.comnih.gov The high strength of the carbon-fluorine bond makes the -CF3 group resistant to metabolic breakdown, a highly desirable trait in drug design. mdpi.com This unique combination of properties—strong electron withdrawal, increased lipophilicity, and metabolic stability—makes the trifluoromethyl group a valuable addition in the development of pharmaceuticals and advanced materials. mdpi.com

Historical Development and Initial Syntheses of 2,5-Bis(trifluoromethyl)nitrobenzene

The synthesis of this compound has been a subject of study for several decades, with early methods laying the groundwork for more refined, high-yield processes. One of the initial syntheses, reported in 1953 in the Journal of the American Chemical Society, involved the nitration of 1,4-bis(trifluoromethyl)benzene (B1346883). google.com This process utilized 100% nitric acid and 24% fuming sulfuric acid as a solvent at temperatures between 90 and 105°C, achieving a yield of 35%. google.com

Another early method, described in a 1995 Journal of Organic Chemistry article, involved reacting 1,4-bis(trifluoromethyl)benzene with nitric acid in the presence of a superacid catalyst formed from BCl3 and CF3SO3H. google.com This particular synthesis resulted in a lower yield of 14%. google.com These initial explorations highlighted the challenges in synthesizing this compound and spurred the development of more efficient and practical methods for industrial applications. google.com

| Year | Journal | Method | Reagents | Yield |

| 1953 | J. Amer. Chem. Soc. | Nitration | 1,4-bis(trifluoromethyl)benzene, 100% nitric acid, 24% fuming sulfuric acid | 35% |

| 1995 | J. Org. Chem. | Nitration | 1,4-bis(trifluoromethyl)benzene, nitric acid, BCl3/CF3SO3H catalyst | 14% |

Current Research Landscape and Future Directions for this compound

Currently, this compound is recognized as a key intermediate in the synthesis of high-value specialty chemicals. chemimpex.com Its primary application lies in the production of pharmaceuticals and agrochemicals, where the unique properties imparted by the trifluoromethyl groups lead to enhanced performance and efficacy. chemimpex.comgoogle.com For instance, it is a crucial precursor in the synthesis of 2,5-bis(trifluoromethyl)aniline (B140203), a building block for various complex molecules. google.comgoogle.com The reduction of the nitro group in this compound to an amine is a common and critical transformation in these synthetic pathways. google.comsemanticscholar.orgrsc.org

The compound's utility also extends to materials science, where it is used to create high-performance polymers with improved thermal stability and chemical resistance. chemimpex.com Future research is focused on leveraging its distinct chemical structure for the development of novel, environmentally friendly pesticides and herbicides, as well as for creating new materials for advanced applications in electronics and other industries. chemimpex.com

Ethical Considerations and Sustainability in the Synthesis and Application of Fluorinated Compounds

The increasing use of fluorinated compounds has prompted discussions regarding their environmental impact and the sustainability of their production. numberanalytics.com Some heavily fluorinated compounds are known for their persistence in the environment, earning them the label of "forever chemicals". acs.org This persistence, combined with potential bioaccumulation and toxicity, raises significant environmental and health concerns. numberanalytics.comsocietechimiquedefrance.fr

The synthesis of fluorinated compounds can also be energy-intensive and may generate significant waste, highlighting the need for greener chemical processes. societechimiquedefrance.fr The chemical industry is actively exploring more sustainable fluorination methodologies and is working to develop fluorinated compounds that offer high performance while also being more readily degradable. societechimiquedefrance.frresearchgate.net A key challenge for the future is to balance the undeniable benefits of fluorinated materials in medicine and technology with the responsibility to protect the environment. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-nitro-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKVUOHHNCMTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370100 | |

| Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-88-7 | |

| Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitro-2,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,5 Bis Trifluoromethyl Nitrobenzene

Established Nitration Routes for 1,4-Bis(trifluoromethyl)benzene (B1346883)

The primary industrial method for the synthesis of 2,5-bis(trifluoromethyl)nitrobenzene involves the electrophilic nitration of 1,4-bis(trifluoromethyl)benzene. The strong electron-withdrawing nature of the two trifluoromethyl groups deactivates the benzene (B151609) ring, necessitating harsh reaction conditions to achieve nitration.

Nitration with Concentrated Nitric Acid and Fuming Sulfuric Acid: Optimization and Yield Enhancement

The conventional and most straightforward method for the synthesis of this compound is the nitration of 1,4-bis(trifluoromethyl)benzene using a mixture of concentrated nitric acid and fuming sulfuric acid (oleum). google.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Early reports indicated that the nitration of 1,4-bis(trifluoromethyl)benzene with 100% nitric acid in the presence of 24% fuming sulfuric acid at temperatures between 90-105°C resulted in a modest yield of 35%. google.comgoogle.com However, this process is fraught with challenges, including the generation of significant heat, the use of highly corrosive and hazardous reagents at elevated temperatures, and the potential for side reactions such as sulfonation, all of which can contribute to lower yields. google.com

Subsequent process optimization has focused on manipulating the reaction conditions to improve the yield and minimize byproducts. A significant improvement in yield has been achieved by carefully controlling the concentration of sulfuric acid and the reaction temperature. Research has demonstrated that using sulfuric acid with a concentration between 91 and 100 mass% or fuming sulfuric acid with a sulfur trioxide concentration of up to 20 mass% can substantially increase the yield. google.comgoogle.com For instance, reacting 1,4-bis(trifluoromethyl)benzene with nitric acid in 100 mass% sulfuric acid at 80°C for 12 hours has been shown to produce this compound in a much-improved yield of 72.7%. google.comgoogle.com The mode of addition of the reactants also plays a crucial role; dropwise or divided addition of 1,4-bis(trifluoromethyl)benzene to the mixed acid solution is preferred to control the exothermic nature of the reaction. google.comgoogle.com

| Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 100% HNO₃ | 24% Fuming H₂SO₄ | 90-105 | Not Specified | 35 | google.comgoogle.com |

| HNO₃ | 100% H₂SO₄ | 80 | 12 | 72.7 | google.comgoogle.com |

Alternative Nitration Reagents and Catalytic Systems for Improved Selectivity

In an effort to mitigate the harsh conditions and improve the selectivity of the nitration of 1,4-bis(trifluoromethyl)benzene, alternative nitrating agents and catalytic systems have been explored. One such approach involves the use of a reagent formed by the reaction of boron trichloride (B1173362) (BCl₃) with trifluoromethanesulfonic acid (CF₃SO₃H). google.comgoogle.com While this system does facilitate the nitration of 1,4-bis(trifluoromethyl)benzene, the reported yield of this compound is significantly lower, at only 14%. google.comgoogle.com Furthermore, the high cost of trifluoromethanesulfonic acid presents a considerable drawback for industrial-scale production, making this alternative less economically viable compared to the traditional mixed acid method. google.com

Novel Synthetic Approaches to this compound and its Precursors

While the direct nitration of 1,4-bis(trifluoromethyl)benzene remains the predominant synthetic route, the exploration of novel synthetic methodologies in organofluorine chemistry and catalysis could offer alternative pathways to this compound and its precursors.

Exploration of Organofluorine Reagents in Aromatic Functionalization

The field of organofluorine chemistry has seen the development of a plethora of reagents for the introduction of fluorine and fluoroalkyl groups into organic molecules. While not yet specifically reported for the synthesis of this compound, these reagents present potential avenues for the construction of the bis(trifluoromethyl)ated aromatic core. For instance, the development of electrophilic trifluoromethylating reagents could, in principle, be applied to a suitably functionalized nitrobenzene (B124822) derivative to introduce the trifluoromethyl groups. However, the strong deactivating effect of a nitro group would pose a significant challenge for such an electrophilic substitution. Alternatively, nucleophilic trifluoromethylation strategies using reagents like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride (B91410) source are well-established for the trifluoromethylation of various substrates, but their application to the direct synthesis of the target molecule from a dinitrobenzene precursor would be challenging due to the required displacement of other functional groups.

Palladium-Catalyzed Transformations and Cross-Coupling Strategies for Trifluoromethylated Aromatics

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. While direct palladium-catalyzed C-H trifluoromethylation of a nitrobenzene derivative at two specific positions is not a trivial transformation, the stepwise introduction of the trifluoromethyl groups via cross-coupling reactions is a plausible, albeit longer, synthetic route. For example, a di-halogenated nitrobenzene could potentially undergo a double palladium-catalyzed trifluoromethylation reaction. A more feasible approach might involve the synthesis of a trifluoromethylated nitrobenzene derivative as a precursor, followed by a second trifluoromethylation or a cross-coupling reaction to introduce the second CF₃ group. For instance, a bromo- or iodo-substituted trifluoromethylnitrobenzene could be subjected to a palladium-catalyzed cross-coupling reaction with a trifluoromethyl source. While these strategies have not been explicitly demonstrated for the synthesis of this compound, they represent a fertile ground for future research into more controlled and potentially milder synthetic routes.

Green Chemistry Principles in the Synthesis of this compound

The traditional nitration process for producing this compound raises environmental concerns due to the use of large quantities of corrosive and hazardous acids, leading to the generation of significant acidic waste. In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign nitration methods.

One promising approach is the use of alternative, less hazardous nitrating agents. Dinitrogen pentoxide (N₂O₅) is considered an effective and more eco-friendly nitrating agent as it can be used in near-stoichiometric amounts, thereby significantly reducing acidic waste. Furthermore, the use of solid acid catalysts, such as zeolites or supported acids, in place of large volumes of sulfuric acid is another key area of research. These heterogeneous catalysts can often be recovered and reused, minimizing waste and simplifying product purification. The development of solvent-free reaction conditions or the use of more environmentally friendly solvents are also important considerations in making the synthesis of this compound more sustainable. While the direct application of these green methodologies to the synthesis of this compound is still an area of active development, they offer a clear path towards a more sustainable and environmentally responsible production process for this important chemical intermediate.

Solvent Selection and Waste Minimization in Nitration Processes

The selection of an appropriate solvent system is critical in the nitration of 1,4-bis(trifluoromethyl)benzene, not only for driving the reaction towards the desired product but also for addressing environmental and economic concerns related to waste generation. In this synthesis, concentrated sulfuric acid is the solvent of choice. kbr.comgoogle.com

Table 1: Effect of Sulfuric Acid Concentration on the Yield of this compound

| Sulfuric Acid Concentration (mass%) | Yield (%) |

|---|---|

| 80 | 28.5 |

| 90 | 39.1 |

| 96 | 70.3 |

This data is derived from experimental findings in patent literature. kbr.comgoogle.com

Waste minimization is a key consideration in industrial nitration processes. The primary waste stream from this synthesis is the spent sulfuric acid, which becomes diluted with the water generated during the reaction. To minimize waste and reduce operational costs, industrial processes often incorporate a sulfuric acid recovery and recycling loop. google.combohrium.comnih.gov This involves reconcentrating the spent acid, typically through evaporation, to be reused in subsequent nitration batches. google.combohrium.com

Further waste reduction can be achieved by optimizing the reaction conditions to improve the selectivity for the desired product, thereby minimizing the formation of unwanted isomers and other byproducts that would require separation and disposal. google.com The wastewater generated from washing steps to purify the crude product also requires treatment to remove residual acids and organic compounds before discharge. bgu.ac.il

Atom Economy and E-Factor Analysis for Sustainable Production

Green chemistry principles, such as atom economy and the Environmental Factor (E-factor), are essential metrics for evaluating the sustainability of chemical processes.

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from 1,4-bis(trifluoromethyl)benzene and nitric acid, the calculation is as follows:

Molecular Weight of 1,4-bis(trifluoromethyl)benzene (C₈H₄F₆): 214.11 g/mol

Molecular Weight of Nitric Acid (HNO₃): 63.01 g/mol

Molecular Weight of this compound (C₈H₃F₆NO₂): 259.11 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

The balanced chemical equation is:

C₈H₄F₆ + HNO₃ → C₈H₃F₆NO₂ + H₂O

The atom economy is calculated as:

% Atom Economy = (259.11 / (214.11 + 63.01)) x 100 = 93.5%

This high theoretical atom economy suggests that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product.

E-Factor (Environmental Factor)

The E-factor provides a more practical measure of the environmental impact of a chemical process by quantifying the amount of waste generated per unit of product. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-factor considers all materials used in the process, including solvents, catalysts, and any unreacted starting materials, as well as the reaction yield. For the nitration of aromatic compounds, the E-factor can be significant, largely due to the use of excess sulfuric acid as a solvent and the water used in the work-up and purification stages.

Table 2: Illustrative E-Factor Calculation for this compound Synthesis

| Component | Mass (kg) | Category |

|---|---|---|

| 1,4-bis(trifluoromethyl)benzene | 214.11 | Reactant |

| Nitric Acid | 63.01 | Reactant |

| Sulfuric Acid | ~1500 | Solvent/Catalyst |

| Water (for work-up) | ~1000 | Processing Aid |

| Product | 233.2 (assuming 90% yield) | Product |

| Waste | ||

| Spent Sulfuric Acid (diluted) | ~1518.02 | Waste |

| Wash Water | ~1000 | Waste |

| Unreacted Reactants/Byproducts | ~43.92 | Waste |

| Total Waste | ~2561.94 |

| E-Factor | ~11 | |

This is an illustrative calculation based on typical industrial practices for aromatic nitration. The actual E-factor can vary depending on the specific process and the efficiency of solvent recycling.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 2,5 Bis Trifluoromethyl Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2,5-Bis(trifluoromethyl)nitrobenzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

Proton NMR (¹H-NMR) spectroscopy provides information about the hydrogen atoms in the molecule. The aromatic protons of this compound are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups. Aromatic protons typically resonate in the range of 6.0-9.5 ppm. pdx.edu In the case of the related compound nitrobenzene (B124822), the ortho protons (H2/H6) are the most deshielded, followed by the para proton (H4), and then the meta protons (H3/H5). stackexchange.com This deshielding is attributed to the electron-withdrawing nature of the nitro group, which reduces electron density at the ortho and para positions through resonance. stackexchange.com

For this compound, the specific chemical shifts of the three aromatic protons would provide definitive evidence for its substitution pattern. Although specific spectral data for this compound is not detailed in the provided search results, analysis of analogous compounds suggests the protons would exhibit distinct signals in the downfield region of the spectrum.

Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR) for Trifluoromethyl Group Conformation and Dynamics

Fluorine-19 NMR (¹⁹F-NMR) is particularly valuable for characterizing molecules containing fluorine, such as this compound. The ¹⁹F nucleus is highly sensitive for NMR detection, and its chemical shifts span a wide range, making it an excellent probe of the local electronic environment. nih.gov

The two trifluoromethyl (CF₃) groups in this compound are expected to give rise to distinct signals in the ¹⁹F-NMR spectrum due to their different positions on the aromatic ring relative to the nitro group. The chemical shift of a trifluoromethyl group is sensitive to changes in the local dielectric and magnetic shielding environment. nih.gov For instance, in 1-nitro-2-(trifluoromethyl)benzene, the CF₃ group exhibits a singlet at -60.13 ppm, while in 1-nitro-4-(trifluoromethyl)benzene, the singlet appears at -63.18 ppm. rsc.org This difference highlights the sensitivity of the ¹⁹F chemical shift to the substituent's position.

Furthermore, dynamic NMR studies can provide insights into the conformational dynamics of the trifluoromethyl groups, such as their rotational barriers. biophysics.orgresearchgate.net Analysis of fluorine relaxation can also yield quantitative estimates of molecular mobility. biophysics.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Aromatic Ring and Substituent Connectivity

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Carbons in an aromatic ring typically absorb in the 120-150 ppm range. libretexts.org The presence of strong electron-withdrawing groups like nitro and trifluoromethyl groups significantly influences the chemical shifts of the aromatic carbons. openstax.org

The ¹³C-NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the trifluoromethyl groups. The carbons directly attached to the trifluoromethyl and nitro groups will be significantly deshielded. For example, in 1-nitro-2-(trifluoromethyl)benzene, the carbon of the CF₃ group appears as a quartet around 122.1 ppm (due to coupling with fluorine), and the carbon attached to the nitro group is observed at 148.4 ppm. rsc.org The number of signals in the aromatic region can confirm the disubstituted pattern of the benzene (B151609) ring. mnstate.edu

Table 1: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-CF₃ | 120 - 140 (quartet) |

| Other Aromatic C-H | 120 - 140 |

| Trifluoromethyl (-CF₃) | 120 - 130 (quartet) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Formula Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is widely used for determining the purity of volatile compounds like this compound. google.comgoogle.com In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound (C₈H₃F₆NO₂), the expected molecular weight is approximately 259.11 g/mol . lgcstandards.com GC-MS can effectively separate this compound from potential impurities, and the purity can be quantified by comparing the peak area of the main compound to the total peak area. google.comgoogle.com Studies on related nitroaromatic compounds have demonstrated the utility of GC-MS for their determination and quantification. researchgate.netnih.govhpst.cz

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. thermofisher.comnih.gov HRMS can distinguish between molecules with the same nominal mass but different elemental formulas by measuring their mass to several decimal places. thermofisher.com

For this compound, HRMS would confirm the elemental composition of C₈H₃F₆NO₂ by providing a precise mass measurement that matches the calculated theoretical mass. This level of accuracy is crucial for confirming the identity of newly synthesized compounds or for analyzing complex mixtures where isobaric interferences may be present. thermofisher.com

Table 2: Summary of Analytical Techniques for this compound

| Technique | Information Obtained |

| ¹H-NMR | Number and chemical environment of protons, substitution pattern. |

| ¹⁹F-NMR | Presence and environment of trifluoromethyl groups, conformational dynamics. |

| ¹³C-NMR | Carbon skeleton, connectivity of atoms, number of unique carbons. |

| GC-MS | Purity assessment, molecular weight confirmation, fragmentation pattern. |

| HRMS | Precise molecular weight, elemental formula determination. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation and purity assessment of this compound. These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the types of bonds and functional groups present.

Characteristic Absorption Bands for Nitro and Trifluoromethyl Functionalities

The infrared and Raman spectra of this compound are dominated by the characteristic vibrations of the nitro (NO₂) and trifluoromethyl (CF₃) groups attached to the benzene ring.

The nitro group gives rise to two particularly strong and easily identifiable stretching vibrations. spectroscopyonline.com Due to the high polarity of the N-O bonds, these bands are typically intense in the IR spectrum. spectroscopyonline.com For aromatic nitro compounds, the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching vibrations occur in specific regions. orgchemboulder.comblogspot.com The asymmetric stretch is typically found between 1550 and 1475 cm⁻¹, while the symmetric stretch appears in the 1360 to 1290 cm⁻¹ range. orgchemboulder.com Conjugation with the aromatic ring tends to shift these bands to lower frequencies compared to their aliphatic counterparts. blogspot.com In addition to the stretching vibrations, the nitro group also exhibits bending or scissoring vibrations, which are typically observed in the 890 to 835 cm⁻¹ region. spectroscopyonline.com

The trifluoromethyl group also has strong, characteristic absorption bands in the infrared spectrum due to the highly polar C-F bonds. The C-F stretching vibrations are particularly intense and are typically observed in the 1350-1120 cm⁻¹ region. For aromatic trifluoromethyl compounds, specific frequencies have been identified that are characteristic of the CF₃ group. rsc.org These intense absorptions are a key feature in the vibrational spectrum of compounds containing this functional group. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1550 - 1475 | spectroscopyonline.comorgchemboulder.com |

| Nitro (NO₂) | Symmetric Stretch (ν_s) | 1360 - 1290 | spectroscopyonline.comorgchemboulder.com |

| Nitro (NO₂) | Scissoring Bend (δ) | 890 - 835 | spectroscopyonline.com |

| Trifluoromethyl (CF₃) | C-F Stretches | 1350 - 1120 | rsc.orgresearchgate.net |

| Aromatic Ring | C-H Stretch | ~3100 - 3000 | ijsr.net |

| Aromatic Ring | C=C Ring Stretches | ~1600 - 1450 | pressbooks.pub |

It is important to note that the precise positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring and potential intramolecular interactions. bohrium.com

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy can also provide insights into the conformational preferences of this compound. The orientation of the nitro and trifluoromethyl groups relative to the benzene ring can be influenced by steric and electronic factors. bohrium.com These different spatial arrangements, or conformers, may have distinct vibrational spectra.

The rotational position of the nitro group relative to the aromatic ring can influence the vibrational frequencies. researchgate.net For instance, the degree of planarity between the NO₂ group and the benzene ring can affect the conjugation and, consequently, the positions of the NO₂ stretching bands. researchgate.net Similarly, the rotational orientation of the CF₃ groups can lead to different conformers.

Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can help in identifying the most stable conformers. nih.goviu.edu.sa Theoretical calculations can predict the vibrational frequencies for different possible conformations, and by comparing these theoretical spectra with the experimental IR and Raman data, the dominant conformation in the sample can be determined. nih.gov Subtle shifts in band positions or the appearance of new bands can be indicative of the presence of multiple conformers. The low-frequency region of the Raman spectrum is particularly useful for studying torsional modes, which are directly related to the rotation around single bonds and thus provide valuable information about the molecular conformation. esisresearch.org

Computational and Theoretical Investigations of 2,5 Bis Trifluoromethyl Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 2,5-bis(trifluoromethyl)nitrobenzene, by solving approximations of the Schrödinger equation. These methods provide detailed information on molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. Geometric optimization calculations aim to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable conformation.

For this compound, a key structural feature investigated by DFT would be the orientation of the nitro (NO₂) and trifluoromethyl (CF₃) groups relative to the benzene (B151609) ring. Due to steric hindrance between the nitro group and the adjacent trifluoromethyl group at the 2-position (ortho), the nitro group is expected to be twisted out of the plane of the benzene ring. This twisting disrupts the π-conjugation between the nitro group and the aromatic system, which in turn affects the molecule's electronic properties and reactivity. Computational studies on heavily substituted nitrobenzenes, such as pentakis(trifluoromethyl)nitrobenzene, have shown that significant steric pressure leads to an elongation of the C–N bond and a substantial dihedral angle between the nitro group and the ring. researchgate.net Similar effects are anticipated for this compound.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine these structural parameters accurately. mdpi.com The energy landscape can be explored by systematically rotating the C-N bond and the C-C bonds connected to the trifluoromethyl groups to calculate the energy barriers for these rotations.

Table 1: Predicted Structural Effects of Substituents on the Nitrobenzene (B124822) Framework

| Parameter | Unsubstituted Nitrobenzene (Reference) | Predicted for this compound | Rationale |

|---|---|---|---|

| C-N Bond Length | ~1.49 Å researchgate.net | > 1.50 Å | Steric repulsion between the ortho-CF₃ and NO₂ groups weakens and elongates the bond. researchgate.net |

| NO₂ Group Twist Angle | Nearly planar (~0°) | Significantly non-planar (>30°) | Steric hindrance from the ortho-CF₃ group forces the nitro group out of the ring plane to minimize repulsion. researchgate.net |

| Aromatic Ring Geometry | Planar | Minor distortions from planarity | The bulky and electronegative substituents can cause slight puckering or variations in ring bond lengths. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide highly accurate predictions of electronic properties, albeit at a higher computational cost than DFT.

For this compound, these methods would be used to calculate fundamental electronic properties with high precision. Key properties include:

Ionization Energy: The energy required to remove an electron, indicating the molecule's tendency to be oxidized.

Electron Affinity: The energy released when an electron is added, which is particularly relevant for nitroaromatic compounds due to the strong electron-accepting nature of the nitro group.

Studies on related molecules like nitrotoluene isomers have utilized ab initio calculations to provide detailed insights into their electronic structure and energy levels. rsc.org Such calculations are crucial for benchmarking the accuracy of less computationally demanding methods like DFT and for providing reliable data for understanding the molecule's reactivity and intermolecular interactions.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is essential for studying conformational changes, interactions with other molecules (like solvents), and the dynamics of specific functional groups. An accurate simulation requires a well-parameterized force field, which defines the potential energy of the system. For novel molecules like fluorinated compounds, specific parameters may need to be developed and validated. biorxiv.org

The trifluoromethyl (CF₃) groups in this compound are not static. They undergo rapid rotation around the C-C bond connecting them to the benzene ring. The energy barrier to this rotation is typically low, allowing for near-free rotation at room temperature.

MD simulations can model this dynamic behavior explicitly. By tracking the dihedral angles of the CF₃ groups over the course of a simulation, one can characterize the rate and preferred orientations of their rotation. While the rotation is generally fast, transient interactions with the adjacent nitro group or with solvent molecules could momentarily influence its dynamics. DFT calculations can be used to compute the rotational energy barrier, which serves as a key parameter for validating the force field used in the MD simulations. mdpi.com

The chemical nature of this compound—possessing a highly polar nitro group and two bulky, lipophilic trifluoromethyl groups—suggests complex behavior in different environments. MD simulations are the ideal tool for exploring these interactions.

In Nonpolar Solvents: The molecule would primarily interact through van der Waals forces. The simulations could reveal tendencies for self-association (dimerization or aggregation) driven by the interactions between the aromatic rings and the polar nitro groups of neighboring molecules.

In Polar Solvents: In solvents like water or alcohols, the polar nitro group can act as a hydrogen bond acceptor. MD simulations can quantify the strength and lifetime of these hydrogen bonds and illustrate how a solvation shell of water molecules forms around the polar region of the molecule. nih.gov The bulky, hydrophobic CF₃ groups would likely lead to a distinct ordering of solvent molecules around them.

These simulations provide insight into solubility, partitioning behavior between different phases, and the microscopic interactions that govern the molecule's macroscopic properties.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or other properties like toxicity. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build predictive models based on calculated molecular descriptors. nih.govmdpi.com

For nitroaromatic compounds, computational SAR studies have identified several key descriptors that often correlate with their biological effects. nih.gov The presence of two CF₃ groups and a NO₂ group on this compound would strongly influence these descriptors:

Hydrophobicity (logP): This descriptor measures a compound's preference for a lipid versus an aqueous environment. The two trifluoromethyl groups are highly lipophilic and would be expected to give this compound a high logP value, suggesting it may readily partition into biological membranes.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): The nitro group is a strong electron-withdrawing group, which significantly lowers the energy of the LUMO. The two additional electron-withdrawing CF₃ groups would lower the E_LUMO even further. A low E_LUMO indicates a high electron affinity, a property linked to the mechanism of toxicity for many nitroaromatic compounds, which can involve enzymatic reduction of the nitro group. nih.gov

Molecular Shape and Size: Descriptors related to molecular volume and surface area are also important, as they relate to how well the molecule can fit into an enzyme's active site or interact with a biological receptor.

By calculating these and other descriptors for this compound and comparing them to established QSAR models for nitroaromatics, researchers can generate hypotheses about its potential biological activity profile without initial experimental screening. mdpi.com

Table 2: Key Molecular Descriptors in SAR for Nitroaromatic Compounds and Their Relevance to this compound

| Descriptor | General Influence on Activity/Toxicity | Predicted Impact for this compound |

|---|---|---|

| Hydrophobicity (logP) | Higher logP often correlates with increased membrane partitioning and toxicity. nih.gov | High. The two CF₃ groups significantly increase lipophilicity. |

| E_LUMO | Lower E_LUMO (higher electron affinity) is often linked to greater mutagenicity/toxicity via nitroreduction. nih.gov | Very Low. Three potent electron-withdrawing groups (1x NO₂, 2x CF₃) dramatically lower the LUMO energy. |

| Dipole Moment | Influences solubility and ability to form electrostatic interactions. | High. Significant charge separation due to multiple electronegative substituents. |

| Molecular Volume | Affects steric fit with biological targets. | Large. The two bulky CF₃ groups add significant volume compared to unsubstituted nitrobenzene. |

Electrostatic Potential Mapping and Frontier Molecular Orbital Analysis

Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas, which are targets for nucleophiles.

For this compound, the MEP map is expected to show a significant electron deficiency across the aromatic ring. This is a direct consequence of the potent electron-withdrawing nature of both the nitro group and the two trifluoromethyl groups. The oxygen atoms of the nitro group would exhibit intense regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or Lewis acids. Conversely, the aromatic ring, and particularly the carbons attached to the substituents, would display a positive electrostatic potential, indicating a high susceptibility to nucleophilic attack. The presence of these strong deactivating groups makes the benzene ring significantly less reactive towards electrophilic substitution compared to benzene itself. vaia.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions can be understood by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile, while the LUMO represents the lowest energy site for accepting electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

In the case of this compound, the presence of multiple electron-withdrawing groups is predicted to significantly lower the energy levels of both the HOMO and the LUMO compared to unsubstituted benzene or nitrobenzene. researchgate.net This lowering of the LUMO energy is particularly significant, as it makes the molecule a potent electrophile. The calculated HOMO and LUMO energies would reveal a large HOMO-LUMO gap, indicative of high kinetic stability. However, the very low-lying LUMO would suggest a pronounced reactivity towards strong nucleophiles. Computational analysis of similar substituted nitrobenzenes has shown that such calculations can effectively predict charge transfer within the molecule. nih.gov

Below is a hypothetical data table illustrating the kind of results expected from a DFT (Density Functional Theory) calculation, such as B3LYP, which is commonly used for such analyses.

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding π* orbital distributed over the aromatic ring and substituents. |

| LUMO | -1.8 | Lowest unoccupied π* orbital, primarily localized on the aromatic ring with significant contribution from the nitro group. Indicates a strong electrophilic character. |

| HOMO | -8.5 | Highest occupied π orbital, delocalized over the benzene ring. Its low energy reflects the strong electron-withdrawing effect of the substituents. |

| HOMO-1 | -9.2 | A lower-lying π orbital of the benzene ring. |

| HOMO-LUMO Gap | 6.7 | Indicates high kinetic stability but susceptibility to strong nucleophiles due to the low LUMO energy. |

Note: The values in this table are illustrative and represent typical expected values based on computational studies of similar compounds.

Prediction of Reactivity Profiles and Reaction Mechanisms

The computational data from MEP and FMO analyses allow for detailed predictions of the reactivity of this compound.

Reactivity Profile

The molecule's profile is dominated by the electron-deficient nature of the aromatic ring. This leads to the following predicted reactivities:

High Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The strongly positive electrostatic potential on the aromatic ring, combined with a low-lying LUMO, makes this compound an excellent candidate for SNAr reactions. masterorganicchemistry.com Nucleophiles will readily attack the ring, particularly at positions activated by the electron-withdrawing groups.

Deactivation towards Electrophilic Aromatic Substitution (EAS): The molecule is expected to be highly unreactive towards electrophiles. The electron-withdrawing groups remove electron density from the ring, destabilizing the cationic intermediate (the sigma complex) that is formed during EAS. vaia.com

Potential for Nitro Group Displacement: In some cases, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, a process that is facilitated by the presence of other activating groups on the ring. acs.org

Reaction Mechanisms

Computational studies can elucidate the step-by-step mechanisms of reactions involving this compound. For the most probable reaction type, SNAr, the mechanism is predicted to proceed via a two-step addition-elimination pathway. libretexts.org

Addition of the Nucleophile: A strong nucleophile attacks an electron-deficient carbon atom of the aromatic ring. This is typically a carbon atom bearing a leaving group (though in highly activated systems, H⁻ can be displaced). This step is generally the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group, which provides significant stabilization.

Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product.

Theoretical calculations of the reaction pathway would involve locating the transition state for the initial nucleophilic attack and calculating its energy barrier. The stability of the Meisenheimer intermediate can also be computed. Such studies on related systems have confirmed that the presence of ortho and para electron-withdrawing groups, like the nitro group, effectively stabilizes the anionic intermediate, thereby lowering the activation energy and accelerating the reaction. byjus.comnih.gov

Reactivity and Reaction Mechanisms of 2,5 Bis Trifluoromethyl Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-poor nature of the benzene (B151609) ring in 2,5-bis(trifluoromethyl)nitrobenzene makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before a leaving group is expelled. youtube.comlibretexts.org

While halogens are typical leaving groups in SNAr reactions, the nitro group can also be displaced by strong nucleophiles, particularly when the aromatic ring is sufficiently activated by other electron-withdrawing substituents. acs.orglookchem.comdrexel.edu The reaction proceeds through an addition-elimination mechanism where the nucleophile adds to the carbon bearing the nitro group. imperial.ac.uk The stability of the resulting Meisenheimer intermediate is crucial for the reaction to proceed. stackexchange.com For the displacement to be successful, the attacking nucleophile must be strong, and the reaction is often carried out in polar aprotic solvents which can solvate the cation of the nucleophilic reagent without deactivating the nucleophile itself. lookchem.com Studies on various nitroaromatics have shown that nucleophiles such as phenoxides and thiolates can effectively displace a nitro group. lookchem.comrsc.org

The two trifluoromethyl groups at the ortho and para positions relative to the nitro group's potential leaving site (C1) play a critical role in activating the ring for SNAr reactions. Electron-withdrawing groups facilitate nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer complex formed during the reaction. libretexts.orgimperial.ac.uk

Reduction Reactions of the Nitro Group

The nitro group in this compound is readily susceptible to reduction, a common and synthetically useful transformation of nitroaromatic compounds. This reduction can be achieved through various methods, most notably catalytic hydrogenation and electrochemical processes.

The reduction of this compound to 2,5-bis(trifluoromethyl)aniline (B140203) is a key synthetic step for producing intermediates used in pharmaceuticals and agrochemicals. google.comchemimpex.comchemicalbook.com Catalytic hydrogenation is the most common industrial method for this transformation. acs.org The process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst.

A documented procedure involves the use of a Raney Nickel catalyst in an isopropanol (B130326) solvent. google.com The reaction is carried out at elevated temperatures and pressures to achieve a high yield and purity of the desired aniline (B41778). google.com

| Parameter | Value |

|---|---|

| Catalyst | Raney Nickel |

| Solvent | Isopropanol |

| Temperature | 70-90 °C |

| Hydrogen Pressure | 5 kg/cm² |

| Reaction Time | 8 hours |

| Yield | 73% |

| Purity (by GC) | 99.4% |

Process optimization focuses on maximizing yield and minimizing by-products. The hydrogenation of nitroarenes can proceed through several intermediates, such as nitrosobenzene (B162901) and N-phenylhydroxylamine. acs.orgmt.com The accumulation of these intermediates is undesirable as they can be unstable and may lead to the formation of by-products like azo and azoxy compounds. acs.orgmt.com Optimization involves careful selection of the catalyst (e.g., Palladium, Platinum, or Raney Nickel), solvent, temperature, and hydrogen pressure to ensure the complete reduction to the aniline. acs.orgresearchgate.net Monitoring the reaction for heat flow and hydrogen consumption is critical for safety and process control, as the reaction is highly exothermic and can lead to thermal runaway if not properly managed. mt.com

Electrochemical methods offer an alternative pathway for the reduction of the nitro group. rsc.orgnih.gov In this process, an electron is transferred to the nitroaromatic compound, initiating the reduction sequence. The first step in the electrochemical reduction of nitroaromatic compounds is typically a one-electron transfer to form a radical anion. chemrxiv.orgnih.gov

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of a benzene ring. libretexts.org However, the reactivity of the ring towards electrophiles is highly dependent on the nature of the substituents already present.

The benzene ring in this compound is exceptionally deactivated towards electrophilic attack. This is because it bears three powerful electron-withdrawing groups:

Nitro Group (-NO₂): Strongly deactivating through both inductive and resonance effects. stackexchange.comlibretexts.org

Trifluoromethyl Groups (-CF₃): Strongly deactivating through a powerful inductive effect. youtube.comlibretexts.org

These groups pull electron density away from the aromatic ring, making it a very poor nucleophile and thus highly unreactive towards electrophiles like the nitronium ion (NO₂⁺) or sulfonium (B1226848) ion (SO₃H⁺). youtube.comstackexchange.commasterorganicchemistry.com Any potential EAS reaction would require extremely harsh conditions (high temperatures, very strong acids), and would likely result in low yields or decomposition. stackexchange.com For comparison, the nitration of benzene to nitrobenzene (B124822) makes the ring significantly less reactive, and the subsequent addition of a second nitro group requires more forceful conditions. libretexts.org Given that this compound already has three potent deactivating groups, it is considered essentially inert to further standard electrophilic aromatic substitution reactions.

Deactivating Effects of Nitro and Trifluoromethyl Substituents

Both the nitro and trifluoromethyl groups are potent electron-withdrawing groups, which significantly reduce the electron density of the benzene ring. This effect makes the ring substantially less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. libretexts.orglibretexts.org Such groups are termed "deactivating groups." libretexts.orglibretexts.org The deactivation arises from a combination of inductive and resonance effects.

Inductive Effect (-I): An inductive effect involves the withdrawal of electron density through the sigma (σ) bonds. youtube.com The trifluoromethyl group (-CF₃) exerts a very strong -I effect due to the high electronegativity of the three fluorine atoms, which pull electron density away from the ring. libretexts.orgyoutube.com Similarly, the nitrogen atom in the nitro group (-NO₂) is highly electronegative and bonded to even more electronegative oxygen atoms, resulting in a strong inductive pull of electrons from the aromatic ring. libretexts.orggoogle.com

Resonance Effect (-M or -R): A resonance effect involves the withdrawal of electron density through the pi (π) system of the ring. youtube.com The nitro group deactivates the ring through resonance by delocalizing the ring's π-electrons onto its own oxygen atoms. youtube.com This creates partial positive charges at the ortho and para positions of the ring, further reducing its nucleophilicity. libretexts.orgstackexchange.com The trifluoromethyl group, lacking p-orbitals that can overlap with the ring's π-system, does not exhibit a significant resonance effect. youtube.com

The cumulative impact of one -NO₂ group and two -CF₃ groups makes the aromatic ring of this compound extremely electron-deficient and, therefore, highly deactivated towards electrophiles. Reactions like nitration or Friedel-Crafts alkylation, which are common for benzene, would require exceptionally harsh conditions to proceed and may not occur at all. stackexchange.com

| Compound | Relative Rate of Nitration (vs. Benzene = 1) | Key Deactivating Effect(s) |

|---|---|---|

| Benzene | 1 | - |

| Nitrobenzene | ~1 x 10-7 | Inductive (-I) & Resonance (-M) |

| Trifluoromethylbenzene | ~2.5 x 10-5 | Strong Inductive (-I) |

Regioselectivity in Further Functionalization

The directing effect of the existing substituents determines the position of any subsequent substitution on the aromatic ring.

Electrophilic Aromatic Substitution (EAS): Both the nitro group and the trifluoromethyl group are classified as meta-directors for electrophilic aromatic substitution. libretexts.orgchemguide.co.uk This is because the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction is least destabilized when the electrophile adds to the meta position. youtube.com Attack at the ortho or para positions would place a partial positive charge on the carbon atom directly bonded to the strongly electron-withdrawing substituent, which is an energetically unfavorable situation. youtube.com

In this compound, the directing effects of the three deactivating groups must be considered collectively. The ring is extremely deactivated, making further electrophilic substitution very difficult. msu.edu However, if a reaction were to occur, the position of the incoming electrophile would be guided by these meta-directing influences.

The nitro group at C1 directs towards C3 and C5.

The trifluoromethyl group at C2 directs towards C4 and C6.

The trifluoromethyl group at C5 directs towards C1 and C3.

The positions C4 and C6 are meta to the -CF₃ group at C2, while C3 is meta to both the -NO₂ group at C1 and the -CF₃ group at C5. The extreme deactivation of the entire ring makes precise prediction challenging without experimental data, but substitution is least likely at positions that are ortho or para to any of the substituents.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing groups makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present. libretexts.orgnih.gov These groups activate the ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com For stabilization to be effective, the electron-withdrawing groups must be positioned ortho or para to the site of nucleophilic attack. stackexchange.comlibretexts.org

In this compound, there is no inherent leaving group like a halogen. However, under certain conditions, the nitro group itself can be displaced by a potent nucleophile, a reaction that is known to occur on highly electron-deficient aromatic systems. acs.org The positions on the ring (C1-C6) are all either ortho or para to at least one of the three electron-withdrawing groups, making the entire ring highly "activated" for potential nucleophilic attack should a suitable reaction partner and conditions be employed. For example, the C4 position is para to the C1-nitro group and ortho to the C5-trifluoromethyl group, making it a potential site for attack if a leaving group were present at that position.

The primary utility of this compound in synthesis often involves the reduction of the nitro group to an amine, forming 2,5-bis(trifluoromethyl)aniline. This transformation changes the electronic nature of that substituent from a strong deactivator to a strong activator, which would then dominate any subsequent regioselectivity. msu.edu

| Substituent | Effect on EAS Reactivity | Directing Effect in EAS | Effect on SNAr Reactivity | Directing Effect in SNAr |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strongly Activating | Ortho, Para |

| -CF₃ (Trifluoromethyl) | Strongly Deactivating | Meta | Strongly Activating | Ortho, Para |

Advanced Applications of 2,5 Bis Trifluoromethyl Nitrobenzene in Materials Science

Precursor in Polymer Synthesis for High-Performance Materials

2,5-Bis(trifluoromethyl)nitrobenzene is a key starting material in the creation of high-performance polymers designed for demanding applications in the aerospace, automotive, and electronics industries. chemimpex.comnii.ac.jp The presence of trifluoromethyl groups in the polymer backbone is a well-established strategy for enhancing key material properties. These groups are known to improve metabolic stability, lipophilicity, and binding affinity in medicinal chemistry, and similar principles apply in materials science to fine-tune physicochemical characteristics. mdpi.com By first reducing the nitro group to an amine, 2,5-bis(trifluoromethyl)aniline (B140203) is formed, which then serves as a monomer in polymerization reactions. The incorporation of these bulky, fluorine-rich groups disrupts polymer chain packing, which in turn increases solubility and processability while simultaneously enhancing thermal stability and lowering the dielectric constant.

Polyimides (PIs) and poly(ether imide)s (PEIs) are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net The introduction of trifluoromethyl groups, facilitated by precursors like this compound, further elevates these properties. The bulky -CF3 groups hinder close chain packing and reduce intermolecular charge-transfer complex (CTC) formation, which not only improves solubility but also significantly raises the glass transition temperature (Tg) and thermal decomposition temperature. researchgate.netresearchgate.net

Research has demonstrated that fluorinated PIs exhibit superior performance compared to their non-fluorinated analogs. For instance, the incorporation of -CF3 groups can lead to PIs with 5% weight loss temperatures (Td5) exceeding 500°C in nitrogen. researchgate.net Furthermore, these modified polymers show a reduced coefficient of thermal expansion (CTE), which is critical for applications in microelectronics where dimensional stability during temperature fluctuations is paramount. mdpi.com

Table 1: Comparison of Thermal Properties for Standard and Fluorinated Polyimides Data synthesized from representative findings in the field.

| Property | Standard Aromatic Polyimide (e.g., Kapton) | Fluorinated Polyimide (CF3-containing) |

| Glass Transition Temperature (Tg) | ~360-400 °C | >370 °C mdpi.com |

| 5% Weight Loss Temperature (Td5) | ~500-550 °C | >520 °C mdpi.com |

| Coefficient of Thermal Expansion (CTE) | ~50-60 x 10⁻⁶ /K | ~40-55 x 10⁻⁶ /K mdpi.com |

| Dielectric Constant (at 1 MHz) | ~3.4 | <3.0 researchgate.net |

Conventional aromatic polyimides are often colored, which limits their use in optical and optoelectronic applications. researchgate.net This coloration is due to the formation of intra- and intermolecular charge-transfer complexes (CTCs). The incorporation of trifluoromethylated aromatic units, derived from this compound, is a highly effective strategy to mitigate this issue. mdpi.com The strong electron-withdrawing nature of -CF3 groups reduces the electron-donating ability of the diamine monomers, thereby inhibiting CTC formation and leading to the synthesis of colorless and highly transparent polyimide films. researchgate.net

These transparent PIs are attractive for next-generation flexible optoelectronic devices, such as organic light-emitting diode (OLED) displays, flexible thin-film solar cells, and flexible printed circuit boards. mdpi.com The fluorinated PIs exhibit high optical transmittance in the visible spectrum and a lower ultraviolet (UV) cutoff wavelength. researchgate.net The reduced dielectric constant and moisture absorption associated with fluorination are also highly beneficial for microelectronic applications. researchgate.net

Table 2: Optical Properties of Polyimide Films Data synthesized from representative findings in the field.

| Property | Standard Aromatic Polyimide Film | Fluorinated Polyimide Film |

| Appearance | Yellow to brown | Colorless researchgate.net |

| Optical Transmittance at 436 nm | ~61% mdpi.com | >80% mdpi.com |

| UV Cutoff Wavelength | >380 nm | <370 nm researchgate.net |

Development of Functional Coatings and Composites

The enhanced chemical resistance and environmental stability imparted by the trifluoromethyl groups make polymers derived from this compound excellent candidates for functional coatings. chemimpex.com These coatings can provide superior protection against moisture, oxidation, and chemical attack, enhancing the durability and lifespan of the underlying substrates in harsh environments. chemimpex.com

In the realm of composites, these high-performance fluorinated polymers serve as an advanced matrix material. When combined with reinforcing fibers such as carbon or glass fibers, they produce composite materials with exceptional thermal stability and mechanical properties. nii.ac.jp Such composites are sought after in the aerospace industry for structural components that must withstand high temperatures and mechanical stress while remaining lightweight. nii.ac.jp The improved processability of fluorinated polymers also facilitates the manufacturing of complex composite shapes.

Novel Fluorinated Liquid Crystals and Responsive Materials

The introduction of fluorine-containing substituents, such as the trifluoromethyl groups from this compound, is a powerful tool for tailoring the properties of liquid crystals (LCs). researchgate.netrsc.org The small size of the fluoro substituent allows for its incorporation into LC structures without destroying the mesophase-forming ability. rsc.org However, the high polarity and steric bulk of the -CF3 group can cause significant and often desirable modifications to key physical properties, including:

Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bonds can be leveraged to create LCs with either high positive or high negative dielectric anisotropy, which is crucial for the operation of various liquid crystal display (LCD) modes. beilstein-journals.org

Mesophase Morphology and Transition Temperatures: The presence of -CF3 groups influences intermolecular interactions, altering the type of liquid crystalline phases (e.g., nematic, smectic) and their transition temperatures. researchgate.net

Optical Anisotropy (Δn) and Viscosity: These properties can also be fine-tuned through selective fluorination to optimize display performance. rsc.org

Beyond liquid crystals, these fluorinated aromatic units can be incorporated into stimuli-responsive materials. For example, azobenzene-containing polymers can be designed to respond to light (photo-isomerization) or changes in pH. nih.gov Incorporating fluorinated building blocks can modify the electronic properties and intermolecular interactions (such as halogen bonding), potentially enhancing the responsiveness and creating multi-stimuli-responsive systems for advanced sensors or smart materials. nih.gov

Applications in Energetic Materials and Propellants

Nitroaromatic compounds are a foundational class of energetic materials. While direct application data for this compound is limited in public literature, its chemical structure suggests significant potential as a precursor for next-generation energetic materials. The performance of energetic materials is often linked to their density and oxygen balance. wiley-vch.de

The incorporation of trifluoromethyl groups is a known strategy for increasing the density and thermal stability of organic compounds. By derivatizing this compound, it is conceivable to synthesize novel melt-castable explosives or thermally stable binders for plastic-bonded explosives (PBXs). scielo.br Fluorinated energetic materials often exhibit higher performance and better stability compared to their non-fluorinated counterparts. The combination of the energetic nitro group and the density-enhancing -CF3 groups makes this compound and its derivatives subjects of interest for developing advanced propellants and explosive formulations with tailored sensitivity and performance characteristics. wiley-vch.descielo.br

Applications of 2,5 Bis Trifluoromethyl Nitrobenzene in Medicinal and Agrochemical Chemistry

Intermediate in the Synthesis of Pharmaceutical Preparations

The utility of 2,5-bis(trifluoromethyl)nitrobenzene in medicinal chemistry is primarily as a precursor to advanced pharmaceutical ingredients. chemimpex.comgoogle.comgoogle.com The nitro group can be readily reduced to an amine (NH2), yielding 2,5-bis(trifluoromethyl)aniline (B140203). This aniline (B41778) derivative is a key starting material for constructing molecules with desired therapeutic activities.

The 2,5-bis(trifluoromethyl)aniline core, derived from its nitro precursor, is integral to the synthesis of specific drug candidates where the dual trifluoromethyl substitution is essential for the pharmacological profile. A notable example is the synthesis of Dutasteride, a medication used for the management of benign prostatic hyperplasia. chemicalbook.com In the structure of Dutasteride, the 2,5-bis(trifluoromethyl)phenyl group plays a critical role in the molecule's interaction with its biological target, the 5α-reductase enzyme.

The incorporation of trifluoromethyl groups into a drug candidate's structure is a widely used strategy to enhance its therapeutic properties. researchgate.net These groups can improve a molecule's binding affinity to its target receptor or enzyme through favorable hydrophobic and electronic interactions. mdpi.com The specific arrangement of two CF3 groups, as provided by the this compound intermediate, offers a distinct substitution pattern that medicinal chemists can leverage to fine-tune the potency and selectivity of a drug candidate, ultimately leading to an enhanced pharmacological profile. mdpi.comnih.gov A pharmacological profile involves the systematic examination of a drug's functional effects across various biological assays to determine its selectivity and potential therapeutic applications. nih.gov

The introduction of fluorine, particularly in the form of trifluoromethyl groups, is a cornerstone of modern drug design for optimizing a molecule's pharmacokinetic properties, including bioavailability and metabolic stability. mdpi.comresearchgate.net The this compound scaffold is valuable because it embeds two highly stable CF3 groups into the molecular framework from an early synthetic stage.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 family. nih.gov By strategically placing CF3 groups on a molecule, medicinal chemists can block metabolically vulnerable sites, preventing the drug's rapid breakdown in the body. mdpi.comnih.gov This modification increases the metabolic stability of the compound, prolongs its plasma half-life, and allows for a more sustained therapeutic effect. nih.gov

Table 1: Impact of Trifluoromethyl Groups on Pharmaceutical Properties

| Property | Effect of Trifluoromethyl (CF3) Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high bond energy of the C-F bond resists enzymatic cleavage (e.g., by cytochrome P450), slowing down metabolism. nih.gov |

| Lipophilicity | Increased | The CF3 group is highly lipophilic, which can enhance the molecule's ability to cross lipid-based cell membranes. chemimpex.commdpi.com |

| Binding Affinity | Often Enhanced | Can increase hydrophobic interactions with the target protein's binding pocket, improving potency and selectivity. researchgate.netmdpi.com |

| Bioavailability | Potentially Improved | Increased lipophilicity and metabolic stability contribute to better absorption and a longer duration of action in the body. researchgate.net |

Role in Agrochemical Development as an Intermediate for Pesticides and Herbicides

Similar to its role in pharmaceuticals, this compound is a recognized intermediate in the agrochemical sector for the production of pesticides and herbicides. chemimpex.comgoogle.comgoogle.com The presence of trifluoromethyl groups in the active ingredients of agrochemicals is a common feature, contributing to their potency and effectiveness. More than half of the pesticides introduced in the last two decades contain fluorine. nih.gov

The development of environmentally benign agrochemicals is a key goal in modern agriculture, focusing on products that have high efficacy at low application rates and minimal impact on non-target organisms and the environment. While direct data on this compound's role in this area is specific, its use as an intermediate aligns with key strategies for creating "greener" pesticides. The incorporation of fluorinated motifs is a critical method for designing agricultural products with optimized efficacy and ecotoxicology profiles. researchgate.net

The two trifluoromethyl groups on the this compound ring have a profound impact on the efficacy and selectivity of the final agrochemical product.

Selectivity: Selectivity refers to an agrochemical's ability to affect a target pest (e.g., a specific weed or insect) while having little to no effect on the crop or other organisms. The unique steric and electronic profile imparted by the bis(trifluoromethyl) moiety can be exploited to design molecules that fit precisely into the active site of a target-specific enzyme that is not present in, or is structurally different from, that in non-target organisms. nih.gov This "lock-and-key" approach is fundamental to achieving high selectivity, which is crucial for modern crop protection. researchgate.net

Table 2: Influence of Trifluoromethyl Groups on Agrochemical Performance

| Performance Metric | Effect of Trifluoromethyl (CF3) Group | Mechanism |

|---|---|---|

| Efficacy | Increased | Enhances lipophilicity for better penetration into the target pest/weed and improves binding to the biological target site. nih.govjst.go.jp |

| Selectivity | Can be Improved | The unique size and electronic nature of the CF3 group can be used to design molecules that selectively bind to a target in a pest species over a similar target in a non-pest species. nih.govresearchgate.net |

| Metabolic Resistance | Increased (in pest) | Can make the molecule more resistant to detoxification enzymes within the target pest, maintaining its lethal concentration. |

| Environmental Profile | Potentially Improved | Higher efficacy allows for lower application rates, reducing environmental exposure. researchgate.net |

Environmental Fate and Degradation Studies of Nitroaromatic Compounds Relevant to 2,5 Bis Trifluoromethyl Nitrobenzene

Biodegradation Pathways of Nitrobenzene (B124822) Derivatives in Environmental Systems

The biodegradation of nitroaromatic compounds can proceed through either aerobic or anaerobic pathways, with the specific route depending on the compound's structure and the prevailing environmental conditions. slideshare.net Microorganisms have evolved diverse strategies to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govmdpi.com

Microbial transformation of nitrobenzene derivatives can occur under both aerobic and anaerobic conditions, often leading to the formation of various intermediates before potential mineralization to carbon dioxide, water, and biomass. ontosight.ai

Under aerobic conditions , two primary strategies for initiating the degradation of nitroaromatics have been identified:

Oxidative Pathways: Some bacteria, such as Comamonas sp. strain JS765, can initiate the degradation of nitrobenzene through an oxidative pathway. This involves a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of catechol and the release of nitrite. nih.gov The catechol then enters central metabolic pathways and is further degraded. ontosight.ainih.gov

Reductive Pathways followed by Oxidation: Other bacteria, like Pseudomonas pseudoalcaligenes JS45, first reduce the nitro group to a hydroxylamino group, which then undergoes an enzyme-catalyzed rearrangement to form an aminophenol. nih.govethz.ch This intermediate is subsequently susceptible to ring cleavage by a dioxygenase. ethz.ch

Under anaerobic conditions , the primary transformation process is the reduction of the nitro group. slideshare.net A variety of anaerobic bacteria, including methanogenic bacteria, sulphate-reducing bacteria, and clostridia, can reduce nitroaromatic compounds to their corresponding amino derivatives (anilines). microbiologyresearch.orgnih.gov For instance, nitrobenzene is reduced to aniline (B41778). nih.govuclouvain.be While this reduction detoxifies the nitro group to some extent, the resulting aromatic amines can also be persistent pollutants. nih.gov Complete mineralization of nitroaromatics by a single anaerobic strain is rare; it often requires a consortium of microorganisms. mdpi.com

The table below summarizes the microbial transformation of several nitroaromatic compounds under different conditions.

| Compound | Microorganism/Consortium | Conditions | Key Transformation Products |

| Nitrobenzene | Comamonas sp. JS765 | Aerobic | Catechol, Nitrite |

| Nitrobenzene | Pseudomonas pseudoalcaligenes JS45 | Aerobic | Hydroxylaminobenzene, 2-Aminophenol |